molecular formula C24H44N2O11 B14077606 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione

1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione

Cat. No.: B14077606
M. Wt: 536.6 g/mol
InChI Key: ZUOPWSXQAJXLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by a long polyether chain and a pyrrole ring. This compound is notable for its unique structure, which includes multiple ether linkages and an amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a polyether amine with a pyrrole-2,5-dione derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and reduced polyether amines .

Scientific Research Applications

1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the amino group and the polyether chain, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
  • tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
  • tert-Butyl (29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate

Uniqueness

1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is unique due to its extended polyether chain and the presence of a pyrrole ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H44N2O11

Molecular Weight

536.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C24H44N2O11/c25-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-30-6-4-26-23(27)1-2-24(26)28/h1-2H,3-22,25H2

InChI Key

ZUOPWSXQAJXLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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